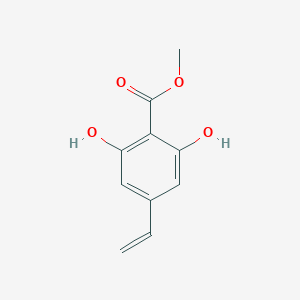
Methyl 2,6-dihydroxy-4-vinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dihydroxy-4-vinylbenzoate: is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at positions 2 and 6, a vinyl group at position 4, and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dihydroxy-4-vinylbenzoate typically involves the esterification of 2,6-dihydroxy-4-vinylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2,6-dihydroxy-4-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Acid chlorides or anhydrides in the presence of a base can be used for esterification or etherification.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2,6-dihydroxy-4-vinylbenzoate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its vinyl group allows for polymerization reactions, leading to the formation of advanced materials .
Wirkmechanismus
The mechanism of action of Methyl 2,6-dihydroxy-4-vinylbenzoate is primarily related to its ability to undergo various chemical reactions. The hydroxyl and vinyl groups play a crucial role in its reactivity. The compound can interact with molecular targets through hydrogen bonding, π-π interactions, and covalent bonding, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,6-dihydroxy-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.
Methyl 4-vinylbenzoate: Lacks the hydroxyl groups present in Methyl 2,6-dihydroxy-4-vinylbenzoate.
Methyl 2,4-dihydroxybenzoate: Contains hydroxyl groups at different positions.
Uniqueness: this compound is unique due to the presence of both hydroxyl and vinyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a versatile compound for various applications in synthesis and materials science .
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
methyl 4-ethenyl-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h3-5,11-12H,1H2,2H3 |
InChI-Schlüssel |
RPZJKGTXNXENLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


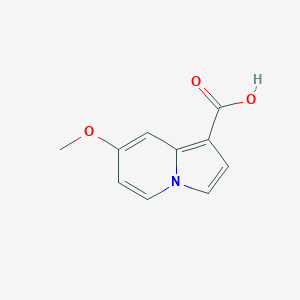
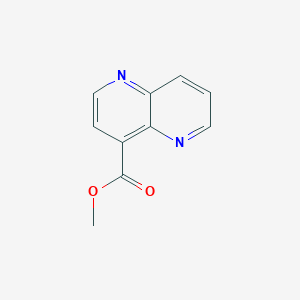
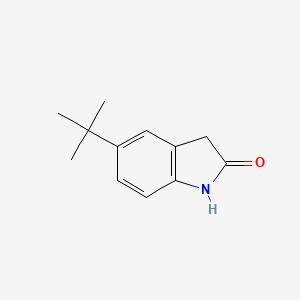

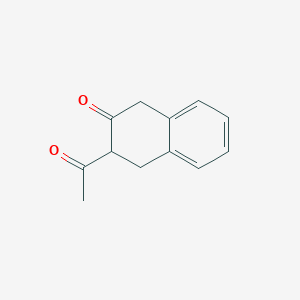
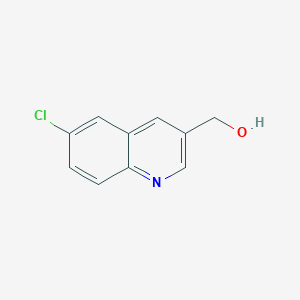



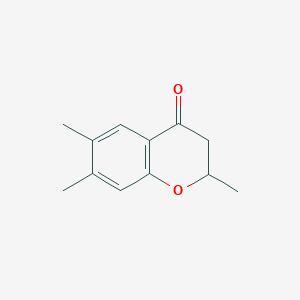

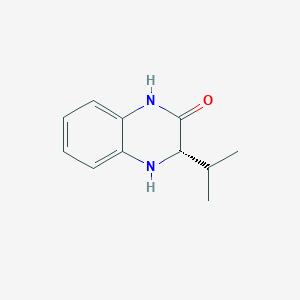
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
